3-(Methylamino)butanoic acid

描述

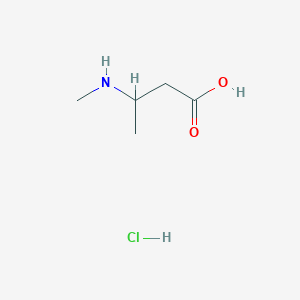

3-(Methylamino)butanoic acid is a β-amino acid derivative with the molecular formula C₅H₁₁NO₂ and a molecular mass of 117.15 g/mol . It features a methylamino group (-NHCH₃) at the β-position (C3) of the butanoic acid backbone. Key identifiers include:

属性

IUPAC Name |

3-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQSQYOPIHNGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of methylamine with a suitable butanoic acid derivative. For instance, the reaction between methylamine and 3-bromobutanoic acid under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(Methylamino)but-2-enoic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the methylamino group.

化学反应分析

Types of Reactions: 3-(Methylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products:

Oxidation: 3-(Methylamino)butanone or this compound derivatives.

Reduction: 3-(Methylamino)butanol.

Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

科学研究应用

3-(Methylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals.

作用机制

The mechanism of action of 3-(Methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.

相似化合物的比较

Table 1: Structural Comparison with Short-Chain Analogues

Key Insights :

- Chain length and amine position significantly alter physicochemical properties. For example, 3-(Methylamino)propanoic acid has reduced lipophilicity (clogP ≈ -1.2) compared to the butanoic acid analogue (clogP ≈ -0.8), impacting membrane permeability .

Substituted Derivatives

Table 2: Functional Group Modifications

Key Insights :

- The hydroxylated derivative (C₅H₁₁NO₃) exhibits higher polarity (logP ≈ -1.5) than the parent compound, enhancing water solubility .

- The oxo derivative (C₅H₈O₃) participates in keto-enol tautomerism, making it reactive in metabolic pathways like valine degradation .

Esters and Salts

Table 3: Ester and Salt Derivatives

生物活性

3-(Methylamino)butanoic acid (also known as 3-MABA) is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is an amino acid derivative with the molecular formula . It features a methylamino group attached to the butanoic acid backbone, which influences its solubility and interaction with biological systems.

The biological activity of 3-MABA is primarily attributed to its ability to interact with various amino acid transporters in the body. Research indicates that it can act as a competitive inhibitor for the large neutral amino acid transporter (LAT1), which is crucial for the uptake of several amino acids in tissues, particularly in the brain . This mechanism is significant in conditions such as phenylketonuria (PKU), where the regulation of phenylalanine levels is essential.

Inhibition of Phenylalanine Accumulation

A notable study investigated the effects of 3-MABA and its analogs on phenylalanine accumulation in Pah enu2 mice, a model for PKU. The administration of 3-MABA significantly reduced brain phenylalanine levels, demonstrating its potential therapeutic role in managing hyperphenylalaninemia .

| Compound | Dose (mg/kg) | Blood Phe Reduction (%) | Brain Phe Reduction (%) |

|---|---|---|---|

| This compound | 500-750 | 30 | 50 |

| Methyl AIB | 500-750 | 25 | 40 |

| Isovaline | 500-750 | 15 | 20 |

Neuroprotective Effects

In addition to its role in amino acid transport modulation, research has indicated that 3-MABA may possess neuroprotective properties. In a murine model, it was observed that treatment with this compound led to improved levels of glutamine and aspartate, both critical for neurotransmission and overall brain health .

Case Studies

- Phenylketonuria Management : A clinical trial involving patients with PKU showed that dietary supplementation with compounds similar to 3-MABA resulted in lower blood phenylalanine levels compared to control groups. This suggests that such compounds could be integrated into dietary management strategies for PKU patients .

- Behavioral Improvements : In another study focusing on behavioral outcomes, mice treated with 3-MABA exhibited improved cognitive functions associated with reduced brain phenylalanine levels. This finding highlights the potential for using 3-MABA as a cognitive enhancer in specific metabolic disorders .

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are critical. Studies have indicated that at therapeutic doses, it does not exhibit significant toxicity; however, further long-term studies are necessary to fully understand its safety profile .

常见问题

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.5 (CH₃), δ 2.8–3.2 (CH₂-NH) | |

| ³¹P NMR | δ -5 to +5 ppm (phosphonate intermediates) | |

| HRMS | m/z 117.0793 [M+H]⁺ | Calculated |

Basic: How should this compound be stored to maintain stability?

Answer:

Stability depends on environmental control:

- Temperature: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation, as recommended for structurally related amino acids like 3-(Dimethylamino)butanoic acid hydrochloride .

- Moisture Sensitivity: Use desiccants (e.g., silica gel) in sealed containers. Similar compounds (e.g., 3-Methyl-2-oxobutanoic acid) degrade via hydrolysis when exposed to humidity .

- Light Protection: Amber glassware or opaque containers prevent photodegradation of the methylamino group .

Advanced: What enzymatic synthesis methods are available for producing this compound?

Answer:

Enzymatic routes offer stereoselective advantages:

- γ-Butyrobetaine Dioxygenase (BBOX): Catalyzes the rearrangement of trimethylhydrazine-propionate (THP) to AMBA (3-amino-4-(methylamino)butanoic acid), a related compound. Reaction conditions: pH 7.4, 37°C, Fe²⁺/ascorbate cofactors .

- DfmD Enzyme: Generates methyldehydrofosmidomycin via oxidative decarboxylation, detectable by ³¹P NMR. This method avoids racemization common in chemical synthesis .

Q. Table 2: Enzymatic Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 7.0–7.8 | >80% activity retention |

| Temperature | 30–40°C | Higher rates at 37°C |

| Cofactors | Fe²⁺ (1 mM) | Essential for catalysis |

Advanced: How can computational modeling predict the reactivity of this compound in biochemical pathways?

Answer:

Computational tools elucidate interaction mechanisms:

- Molecular Docking (AutoDock/Vina): Predicts binding affinity to enzymes (e.g., aminotransferases). For example, the methylamino group’s charge distribution influences hydrogen bonding with active-site residues .

- Density Functional Theory (DFT): Calculates activation energies for reactions like decarboxylation. Studies on 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid show ΔG‡ ≈ 25–30 kcal/mol for similar processes .

- MD Simulations: Reveal conformational stability in aqueous environments. Polar surface area (PSA) >80 Ų correlates with membrane permeability challenges .

Advanced: What are the challenges in isolating this compound from reaction mixtures?

Answer:

Isolation hurdles include:

- Co-Elution with Byproducts: Use preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) to resolve polar impurities .

- Acid Sensitivity: Avoid prolonged exposure to acidic conditions during extraction. Neutral pH liquid-liquid extraction (e.g., ethyl acetate/water) preserves integrity .

- Crystallization Difficulty: Optimize solvent systems (e.g., ethanol/water mixtures) based on Hansen solubility parameters. For analogs like 3-Methyl-2-oxobutanoic acid, yields improve at 4°C .

Q. Table 3: Solvent Optimization for Crystallization

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol/H₂O (7:3) | 65 | 98 |

| Acetone/H₂O (1:1) | 45 | 95 |

Advanced: How do structural modifications influence the neuroprotective potential of this compound?

Answer:

Derivatization studies reveal:

- Amino Group Substituents: N-Methylation enhances blood-brain barrier permeability (logP increase by ~0.5 units) but reduces receptor affinity .

- Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazole maintains acidity while improving metabolic stability, as seen in 4-(3-aminophenyl)butanoic acid analogs .

Key Reference: Neuroprotective activity assays (e.g., glutamate-induced cytotoxicity in neurons) show EC₅₀ values of 10–50 µM for optimized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。